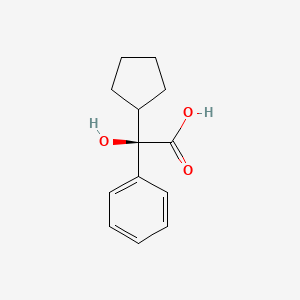

alpha-Cyclopentylmandelic acid, (+)-

Description

Contextual Significance in Organic and Medicinal Chemistry

In the realm of medicinal chemistry, α-Cyclopentylmandelic acid is primarily recognized as a crucial intermediate in the synthesis of several pharmaceutical compounds. guidechem.comlookchem.com It is a key component in the production of anticholinergic agents, which are used to treat a variety of conditions. lookchem.comd-nb.info

Notably, it serves as the main building block for the synthesis of Glycopyrronium (B1196793) Bromide (also known as Glycopyrrolate), an antagonist of muscarinic cholinergic receptors. lookchem.comd-nb.info This medication is used for treating conditions such as excessive salivation and overactive bladder. d-nb.info Furthermore, this acid is instrumental in synthesizing other muscarinic M3 receptor antagonists, which play a role in treating respiratory ailments by relaxing airway smooth muscles. lookchem.comchemicalbook.comhsppharma.com Its utility extends to being an intermediate for other pharmaceuticals like Oxyphencyclimine HCl and Oxypyrronium Bromide. lookchem.comchemicalbook.com The compound's versatile structure makes it a valuable asset for drug discovery, where it is used to create more complex molecules. chemimpex.com

Importance of Stereoisomerism in Research Compound Efficacy

α-Cyclopentylmandelic acid possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (+)-α-Cyclopentylmandelic acid and (-)-α-Cyclopentylmandelic acid. guidechem.comresearchgate.net The significance of this stereoisomerism is paramount in pharmacology, as different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and toxicities.

The synthesis of α-Cyclopentylmandelic acid often results in a racemic mixture, which contains equal amounts of both enantiomers. chemicalbook.com For pharmaceutical applications where a single enantiomer is required for optimal efficacy and safety, a process of chiral resolution is necessary to separate the two. researchgate.netchemimpex.com Research has demonstrated successful chemical resolution of racemic α-cyclopentylmandelic acid using chiral resolving agents. For instance, (R)-α-phenylethylamine and L-Tyrosine methyl ester have been effectively used to isolate the (R)- and (S)-enantiomers, respectively. chemicalbook.comgoogle.com One study detailed the use of (R)-(+)-α-phenylethylamine to form a complex with (R)-α-cyclopentylmandelic acid, which exhibited a positive specific rotation, indicating that the (R)-isomer is the (+)-enantiomer. google.com The ability to isolate specific enantiomers like (+)-α-Cyclopentylmandelic acid is crucial for developing safer and more effective chiral drugs. researchgate.net

Overview of Advanced Synthetic and Research Utility

The synthesis and application of α-Cyclopentylmandelic acid are areas of active research, with various methods developed to produce this key intermediate. Traditional synthesis often involves a Grignard reaction, where a cyclopentylmagnesium bromide is reacted with benzoylformic acid or its esters. d-nb.infochemicalbook.com

More recently, advanced and safer synthetic methodologies have been explored. A notable development is the creation of a multistep continuous-flow process. d-nb.inforesearchgate.net This method involves a direct α-lithiation of a corresponding arylacetic acid followed by hydroxylation through aerobic oxidation. d-nb.inforesearchgate.net This continuous-flow protocol allows for the safe use of organolithium reagents and molecular oxygen, presenting a favorable alternative to traditional Grignard-based batch processes. d-nb.info

Data Tables

Table 1: Physicochemical Properties of α-Cyclopentylmandelic Acid

| Property | Value |

| CAS Number | 427-49-6 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | White to pale brown solid/powder |

| Melting Point | 144-152 °C |

| Boiling Point | 110 °C (at 0.5 mmHg) |

| Solubility | Slightly soluble in Chloroform and Methanol |

| pKa | 3.53 ± 0.25 (Predicted) |

Data sourced from references guidechem.comchemimpex.comlookchem.comchemicalbook.comhsppharma.comsigmaaldrich.com

Table 2: Research and Synthetic Utility of α-Cyclopentylmandelic Acid

| Area of Utility | Description |

| Pharmaceutical Intermediate | Key building block for Glycopyrronium Bromide, Oxyphencyclimine HCl, and other muscarinic M3 receptor antagonists. lookchem.comd-nb.info |

| Chiral Resolution | Used in processes to separate racemic mixtures, enabling the production of enantiomerically pure compounds. chemimpex.comgoogle.com |

| Asymmetric Synthesis | Employed as a chiral auxiliary to guide the formation of specific stereoisomers in chemical reactions. guidechem.comchemimpex.com |

| Advanced Synthesis | Subject of modern synthetic methods like continuous-flow synthesis for safer and more efficient production. d-nb.inforesearchgate.net |

| Biochemical Research | Utilized in studies of enzyme interactions and metabolic pathways to understand drug efficacy and metabolism. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUEQCOAQCQLP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214733 | |

| Record name | alpha-Cyclopentylmandelic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64471-45-0 | |

| Record name | alpha-Cyclopentylmandelic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cyclopentylmandelic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPQ2NHD98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthetic Methodologies and Preparation

Strategies for (+)-α-Cyclopentylmandelic Acid Synthesis

Direct synthetic methods offer an efficient route to the target molecule, often involving stereoselective reactions to control the formation of the chiral center.

A common and established method for the synthesis of racemic α-cyclopentylmandelic acid involves the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with a benzoylformic acid precursor. d-nb.infochemicalbook.com This nucleophilic addition to the ketone carbonyl group of benzoylformic acid results in the formation of the desired α-hydroxy acid.

The reaction typically proceeds by adding a solution of cyclopentylmagnesium bromide in an ether solvent, such as diethyl ether, to a solution of benzoylformic acid at a reduced temperature, often starting at 0°C. chemicalbook.com The mixture is then allowed to warm to room temperature and stirred for an extended period to ensure the completion of the reaction. chemicalbook.com Following the reaction, an acidic workup is necessary to protonate the resulting alkoxide and isolate the crude product. chemicalbook.com Purification is then carried out, often involving extraction and washing steps, to yield racemic α-cyclopentylmandelic acid. chemicalbook.com While this method is effective for producing the racemic compound, it requires a subsequent resolution step to isolate the desired (+)-enantiomer.

| Reactants | Reagents & Conditions | Product | Yield |

| Benzoylformic acid, Cyclopentylmagnesium bromide | Diethyl ether, 0°C to room temperature, 24.5 hours | Racemic α-Cyclopentylmandelic acid | 36.4% chemicalbook.com |

Table 1: Summary of Grignard-type reaction for the synthesis of racemic α-Cyclopentylmandelic acid.

More recent advancements in chemical synthesis have led to the development of continuous-flow protocols for the production of α-cyclopentylmandelic acid. d-nb.inforesearchgate.net These methods offer advantages in terms of safety, scalability, and process control compared to traditional batch processes. d-nb.info A notable continuous-flow process involves a two-stage approach combining α-lithiation and aerobic oxidation. d-nb.info

The first stage of this continuous-flow synthesis involves the formation of a di-lithium enolate intermediate from an arylacetic acid precursor. d-nb.info This is achieved through a direct α-lithiation step. In a flow system, a solution of the arylacetic acid is mixed with a strong organolithium base, such as n-hexyllithium, to generate the reactive enolate. d-nb.info The use of a continuous-flow setup allows for the safe handling of these highly reactive organolithium reagents. d-nb.info

The subsequent stage involves the hydroxylation of the di-lithium enolate intermediate using molecular oxygen as the oxidant. d-nb.info The enolate solution from the first stage is merged with a stream of oxygen gas under controlled conditions of atmospheric pressure and room temperature. d-nb.info This aerobic oxidation leads to the formation of the desired α-hydroxy acid, which, after an appropriate workup, yields α-cyclopentylmandelic acid. d-nb.info This telescoped flow process has been reported to afford the target intermediate in a 65% solution NMR yield, which corresponds to a 50% isolated yield after recrystallization. d-nb.info

| Process | Key Steps | Reagents & Conditions | Reported Yield |

| Continuous-Flow Synthesis | 1. α-Lithiation2. Aerobic Oxidation | 1. n-Hexyllithium2. Molecular Oxygen, Atmospheric Pressure, Room Temperature | 50% (isolated) d-nb.info |

Table 2: Overview of the continuous-flow synthesis of α-Cyclopentylmandelic acid.

Continuous-Flow Synthesis Protocols

Chemical Resolution of Racemic α-Cyclopentylmandelic Acid

Chemical resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the use of a chiral resolving agent to form a pair of diastereomers with the racemic compound. These diastereomers have different physical properties, such as solubility, which allows for their separation.

Several chiral auxiliary reagents have been successfully employed for the resolution of racemic α-cyclopentylmandelic acid. L-tyrosine methyl ester and (R)-α-phenylethylamine are two such examples. google.comchemicalbook.com The process involves reacting the racemic acid with the chiral amine to form diastereomeric salts. Due to the differences in their crystal lattice energies, one diastereomeric salt will typically be less soluble and will preferentially crystallize out of the solution.

For instance, when (R)-α-phenylethylamine is used as the resolving agent, it forms a diastereomeric salt with the (R)- and (S)-α-cyclopentylmandelic acid. google.com By carefully selecting the solvent and crystallization conditions, the salt containing the desired enantiomer can be selectively precipitated. After separation of the diastereomeric salt, the chiral auxiliary is removed, typically by an acid-base extraction, to yield the enantiomerically enriched α-cyclopentylmandelic acid. google.com This method has been shown to produce (R)-α-cyclopentylmandelic acid with high purity. google.com A similar principle applies to the use of L-tyrosine methyl ester as a resolving agent. google.comchemicalbook.com

| Racemic Compound | Chiral Resolving Agent | Key Steps | Outcome |

| α-Cyclopentylmandelic acid | L-Tyrosine Methyl Ester | Diastereomeric salt formation and crystallization | Separation of (S)-α-cyclopentylmandelic acid and (R)-α-cyclopentylmandelic acid google.com |

| α-Cyclopentylmandelic acid | (R)-α-Phenylethylamine | Diastereomeric salt formation and crystallization | Separation of (S)-α-cyclopentylmandelic acid and (R)-α-cyclopentylmandelic acid google.com |

Table 3: Chiral auxiliary reagents for the resolution of racemic α-Cyclopentylmandelic acid.

Optimization of Chiral Salt Crystallization and Separation Conditions

The efficiency of separating the (+)-enantiomer of alpha-Cyclopentylmandelic acid through diastereomeric salt crystallization is highly dependent on a range of experimental parameters. The selection of the chiral resolving agent, the solvent system, the temperature profile of the crystallization process, and the molar ratio between the racemic acid and the resolving agent are all critical factors that must be carefully optimized to achieve high yield and high enantiomeric excess of the desired (+)-enantiomer.

Detailed research findings and specific data on the optimization of these conditions for alpha-Cyclopentylmandelic acid are not extensively available in the public domain. While the principles of diastereomeric resolution are well-established for mandelic acid and its derivatives, specific experimental data tables outlining the systematic optimization of these parameters for the cyclopentyl derivative are not readily found in scientific literature.

In general, the optimization process would involve screening a variety of chiral bases as resolving agents. Common choices include naturally derived alkaloids like brucine, strychnine, or ephedrine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The ideal resolving agent will form a diastereomeric salt with one enantiomer of alpha-Cyclopentylmandelic acid that is significantly less soluble than the salt formed with the other enantiomer in a particular solvent.

The choice of solvent is equally critical. Solvents are selected based on their ability to create a substantial difference in the solubility of the two diastereomeric salts. A range of solvents, from polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) to less polar aprotic solvents, would be systematically tested. The optimal solvent or solvent mixture will allow for the selective crystallization of one diastereomeric salt while the other remains in solution.

Temperature control during crystallization directly influences the solubility of the salts and the kinetics of crystal formation. A carefully controlled cooling profile is often employed to maximize the yield and purity of the desired diastereomer. This typically involves dissolving the diastereomeric salt mixture at an elevated temperature to ensure complete dissolution, followed by a gradual cooling process to induce selective crystallization.

The molar ratio of the resolving agent to the racemic alpha-Cyclopentylmandelic acid is another key variable. While a stoichiometric 1:1 ratio is often the starting point, variations in this ratio can sometimes improve the resolution efficiency by influencing the supersaturation and crystallization kinetics of the diastereomeric salts.

To illustrate the type of data that would be generated during such an optimization study, the following hypothetical tables are presented. It is crucial to note that these tables are for illustrative purposes only and are not based on actual experimental results for alpha-Cyclopentylmandelic acid due to the lack of available specific data.

Hypothetical Data Table 1: Screening of Chiral Resolving Agents Solvent: Methanol, Temperature: 20°C, Molar Ratio (Acid:Amine): 1:1

| Resolving Agent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of (+)-acid (%) |

|---|---|---|

| (R)-1-Phenylethylamine | 45 | 85 |

| (S)-1-Phenylethylamine | 42 | 82 |

| (+)-Ephedrine | 38 | 75 |

| (-)-Ephedrine | 40 | 78 |

Hypothetical Data Table 2: Optimization of Solvent for Resolution with Brucine Resolving Agent: Brucine, Temperature: 20°C, Molar Ratio (Acid:Amine): 1:1

| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of (+)-acid (%) |

|---|---|---|

| Methanol | 52 | 92 |

| Ethanol | 48 | 88 |

| Isopropanol | 45 | 85 |

| Acetone | 55 | 95 |

Hypothetical Data Table 3: Effect of Crystallization Temperature Resolving Agent: Brucine, Solvent: Acetone, Molar Ratio (Acid:Amine): 1:1

| Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of (+)-acid (%) |

|---|---|---|

| 0 | 60 | 98 |

| 10 | 58 | 96 |

| 20 | 55 | 95 |

Following the separation of the less soluble diastereomeric salt, the desired (+)-alpha-Cyclopentylmandelic acid is recovered by treating the salt with an acid to protonate the carboxylate and liberate the free acid from the chiral amine. Subsequent purification steps, such as recrystallization, may be employed to further enhance the enantiomeric purity of the final product.

Stereochemical Investigations and Chiral Recognition Mechanisms

Isolation and Characterization of Enantiomeric Forms

The separation of racemic α-Cyclopentylmandelic acid into its individual enantiomers is a critical step for stereochemical studies and for the synthesis of enantiopure pharmaceuticals. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are prominent techniques employed for this purpose. nih.govgoogle.com

A common and effective strategy involves the use of chiral mobile phase additives, particularly modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.govgoogle.com In reverse-phase HPLC, a racemic mixture of α-Cyclopentylmandelic acid can be successfully separated on a standard achiral column (like an ODS column) by introducing HP-β-CD into the mobile phase. nih.gov The differential interaction between the enantiomers and the chiral cyclodextrin (B1172386) selector leads to different retention times, allowing for their separation.

Semi-preparative HPLC has been successfully used to resolve racemic α-Cyclopentylmandelic acid, yielding enantiomers with a purity of over 95%. nih.govresearchgate.net Similarly, HSCCC has been utilized, achieving purities greater than 98% for the separated D- and L-α-Cyclopentylmandelic acid monomers. google.com The characterization of the isolated enantiomers is typically performed by analytical HPLC to confirm their enantiomeric purity. nih.govresearchgate.net

| Technique | Chiral Selector | Mobile Phase Example | Achieved Purity | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Semi-Preparative HPLC | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Acetonitrile (B52724) and 0.10 mol L-1 phosphate (B84403) buffer (pH 2.68) containing 20 mmol L-1 of HP-β-CD | > 95% | 66-82% | nih.govresearchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Two-phase solvent system (e.g., n-hexane:methyl tert-butyl ether:aqueous phosphate buffer with HP-β-CD) | > 98% | > 90% | google.com |

Mechanistic Aspects of Chiral Discrimination

The ability to separate enantiomers relies on the subtle differences in how they interact with a chiral environment. This chiral recognition is governed by the formation of transient diastereomeric complexes, influenced by thermodynamics and kinetics.

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate other "guest" molecules to form non-covalent inclusion complexes. nih.govmdpi.com This host-guest interaction is the cornerstone of their use as chiral selectors in chromatography.

For mandelic acid derivatives, including α-Cyclopentylmandelic acid, the separation mechanism involves the formation of transient diastereomeric inclusion complexes between the individual enantiomers and the chiral CD selector. nih.gov Research has shown that the stoichiometry for these cyclodextrin-enantiomer complexes is typically 1:1. nih.govnih.govrsc.org

The efficiency of enantiomeric separation, or enantioselectivity, is significantly influenced by various thermodynamic and kinetic factors. In liquid chromatography, parameters such as mobile phase composition and temperature play a crucial role. nih.gov

Thermodynamic Aspects: The separation of enantiomers is a thermodynamically controlled process, where the difference in the free energy of binding (ΔΔG) between the two diastereomeric complexes determines the separation factor (α). Studies on mandelic acid derivatives show that enantioseparation using cyclodextrins is often an enthalpy-driven process. nih.gov This implies that the formation of more stable, lower-energy complexes through specific interactions like hydrogen bonds is the main driver of recognition. nih.gov

Several operational parameters affect the thermodynamics of the separation:

Mobile Phase pH: The pH strongly affects the ionization state of the carboxylic acid group on α-Cyclopentylmandelic acid, which in turn influences its interaction with the cyclodextrin and the stationary phase, thereby impacting retention and resolution. nih.gov

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase significantly alter the retention times and resolution. nih.gov For instance, using acetonitrile as an organic modifier for α-cyclopentylmandelic acid resulted in much shorter retention times compared to methanol, though the latter yielded slightly higher resolution. nih.gov

Cyclodextrin Type and Concentration: The choice between different cyclodextrins (e.g., HP-β-CD vs. SBE-β-CD) and their concentration directly impacts the degree of complexation and, consequently, the separation efficiency. nih.gov

Kinetic Aspects: While thermodynamics govern the final equilibrium, kinetics influence the rate at which this equilibrium is achieved. A study on the extraction kinetics of α-Cyclopentylmandelic acid enantiomers using hydroxyethyl-β-cyclodextrin as a chiral selector has been conducted to understand the mass transfer and reaction rates in a liquid-liquid extraction system. researchgate.net In chromatography, fast kinetics for the formation and dissociation of the host-guest complexes are essential for achieving sharp, well-resolved peaks.

| Parameter | Effect on Resolution and Retention | Reference |

|---|---|---|

| pH of Mobile Phase | Strongly affects resolution and retention time. | nih.gov |

| Type of Organic Modifier (e.g., Acetonitrile vs. Methanol) | Strongly affects resolution and retention time. | nih.gov |

| Concentration of Organic Modifier | Resolution decreases as the concentration of the organic modifier increases. | nih.gov |

| Type of β-Cyclodextrin | Strongly affects resolution and retention time. | nih.gov |

| Column Temperature | Has a relatively low effect on resolution. Generally, lower temperatures lead to better separation. | nih.govnih.gov |

| Buffer Solution Concentration | Has a relatively low effect on resolution. | nih.gov |

Structural Elucidation Pertaining to Defined Stereocenters

alpha-Cyclopentylmandelic acid possesses a single stereocenter at the alpha-carbon (the carbon atom bonded to the cyclopentyl, phenyl, carboxyl, and hydroxyl groups). guidechem.comfda.gov Determining the absolute configuration (i.e., whether it is the R or S enantiomer) of this stereocenter is fundamental to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the absolute configuration of chiral molecules, often by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). For α-hydroxy acids, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By reacting both the (+) and (-) enantiomers of Mosher's acid with the resolved α-Cyclopentylmandelic acid, a pair of diastereomeric esters is formed. The different spatial environments in these diastereomers cause detectable chemical shift differences (Δδ) in their ¹H or ¹⁹F NMR spectra. Analysis of these differences allows for the unambiguous assignment of the absolute configuration at the stereocenter.

More advanced NMR techniques, such as Chemical Exchange Saturation Transfer (CEST) spectroscopy, can also be used in aqueous solutions to discriminate between chiral α-hydroxy acids by complexing them with a chiral lanthanide complex, which results in distinct signal differences for each enantiomer. zhougroup.org

Advanced Research Applications of + α Cyclopentylmandelic Acid

Role as a Chiral Intermediate and Building Block in Complex Molecule Synthesis

The stereochemistry of a drug is often critical to its efficacy and safety. google.com (+)-α-Cyclopentylmandelic acid serves as a crucial chiral intermediate, meaning it is a key component used in the multi-step synthesis of more complex, optically pure pharmaceutical compounds. guidechem.comresearchgate.net Its rigid structure and defined stereochemistry allow for the precise construction of target molecules with the desired three-dimensional arrangement. google.com

A primary application of (+)-α-Cyclopentylmandelic acid is as a direct precursor in the industrial synthesis of several anticholinergic agents. lookchem.com It is a core structural component for pharmacophores such as Glycopyrronium (B1196793) Bromide, Oxyphencyclimine HCl, and Oxypyrronium Bromide. lookchem.com The synthesis of Glycopyrronium Bromide, for instance, utilizes α-cyclopentylmandelic acid as a starting material, which undergoes esterification and subsequent reactions to form the final active pharmaceutical ingredient. google.comd-nb.info These compounds are essential in developing medications that target specific receptors in the body. lookchem.com

| Pharmacophore | Therapeutic Class | Role of (+)-α-Cyclopentylmandelic Acid |

| Glycopyrronium Bromide | Anticholinergic / Muscarinic Antagonist | Key starting material and structural building block lookchem.comd-nb.info |

| Oxyphencyclimine HCl | Anticholinergic / Antispasmodic | Essential intermediate in synthesis google.comlookchem.comnih.gov |

| Oxypyrronium Bromide | Anticholinergic | Essential intermediate in synthesis lookchem.com |

The compound is specifically utilized in the synthesis of muscarinic M3 receptor antagonists. lookchem.comgoogle.com These antagonists play a critical role in pharmacology by blocking the action of the neurotransmitter acetylcholine (B1216132) at M3 receptors. lookchem.comnih.gov This blockade leads to effects such as the relaxation of smooth muscles. lookchem.com Glycopyrronium Bromide, which is synthesized from α-cyclopentylmandelic acid, is a notable example of a muscarinic antagonist used in the treatment of respiratory conditions. lookchem.comd-nb.info The therapeutic activity of these drugs is closely linked to the specific stereoconfiguration of the chiral carbon originating from the α-cyclopentylmandelic acid intermediate. google.com

Beyond its direct use in synthesizing known drugs, (+)-α-Cyclopentylmandelic acid is a valuable starting point for developing other novel chiral intermediates for broader drug discovery efforts. guidechem.com For example, it can be converted into its methyl ester, (R)-α-cyclopentylmandelic acid methyl ester, which serves as another versatile chiral building block. google.comsynzeal.com The ability to resolve racemic α-cyclopentylmandelic acid into its pure enantiomers is a topic of significant practical and theoretical importance, as obtaining the optically pure form is a requirement for modern drug synthesis. google.com High-performance liquid chromatography (HPLC) and high-speed countercurrent chromatography are among the methods developed for this chiral separation. google.comresearchgate.net

Investigative Studies in Biological Systems

The application of (+)-α-Cyclopentylmandelic acid extends to its use in fundamental research aimed at understanding biological processes at the molecular level.

Derivatives of (+)-α-Cyclopentylmandelic acid, particularly the muscarinic antagonists synthesized from it, are instrumental in studying receptor-ligand interactions. manchester.ac.uk These compounds act as probes to explore the structure and function of muscarinic acetylcholine receptors. d-nb.infonih.gov Muscarinic receptors are G protein-coupled receptors that feature a central pocket where antagonists like glycopyrrolate (B1671915) bind. nih.gov Research in this area focuses on understanding the specific amino acid residues within the receptor that interact with the drug molecule, which is crucial for the structure-based design of new, more selective antagonists. researchgate.net The study of how these molecules interact with their biological targets provides insight into the mechanisms of neurotransmission and can lead to the development of drugs with improved selectivity and fewer side effects. nih.gov

Investigative studies have identified α-cyclopentylmandelic acid as a key related compound and potential metabolite of the drug Glycopyrrolate (Glycopyrronium Bromide). lookchem.comfda.gov Glycopyrrolate is an ester of α-cyclopentylmandelic acid. sigmaaldrich.com In biological systems, a common metabolic pathway for ester-containing drugs is hydrolysis, where the ester bond is cleaved. The hydrolysis of glycopyrrolate would yield α-cyclopentylmandelic acid and the corresponding alcohol portion of the original molecule. Understanding such metabolic pathways is fundamental in pharmacology to characterize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parent Drug | Key Metabolite/Related Compound | Metabolic Reaction |

| Glycopyrrolate (Glycopyrronium Bromide) | α-Cyclopentylmandelic acid | Ester Hydrolysis (putative) |

Emerging Applications in Agrochemical Research

The unique structural characteristics of (+)-α-Cyclopentylmandelic acid, particularly its nature as a chiral aromatic α-hydroxy acid, position it as a molecule of interest in the exploration of new agrochemicals. mdpi.com The agrochemical industry is continually seeking novel active ingredients that offer improved efficacy, greater selectivity, and more favorable environmental profiles. nih.gov A significant portion of modern agrochemicals are chiral molecules, as stereoisomers are known to exhibit distinct biological activities, including absorption, metabolism, and efficacy against target organisms. nih.govmdpi.com The development of single-enantiomer agrochemicals is a key strategy to reduce application rates and minimize off-target effects, as often only one enantiomer possesses the desired biological activity while the other may be inactive or even detrimental. mdpi.comchiralpedia.com

Research into mandelic acid derivatives has already shown promise in the development of new fungicides, indicating the potential of this chemical class in agriculture. nih.govnih.gov The core structure of (+)-α-Cyclopentylmandelic acid serves as a valuable scaffold that can be chemically modified to create a library of new compounds for screening against various agricultural pests, including weeds, fungi, and insects.

The design of new herbicides and pesticides based on the (+)-α-Cyclopentylmandelic acid structure involves a systematic approach known as structure-activity relationship (SAR) studies. nih.gov This process evaluates how modifications to different parts of the molecule affect its biological activity. The key structural features of (+)-α-Cyclopentylmandelic acid available for modification include the phenyl ring, the cyclopentyl group, the carboxylic acid, and the hydroxyl group, with the chirality at the α-carbon being a critical consideration. mdpi.com

Key Design Principles:

Chirality: The specific (+)- enantiomeric form is crucial. Biological targets like enzymes and receptors in weeds and pests are chiral, meaning they will interact differently with each enantiomer. chiralpedia.com Designing single-enantiomer pesticides can lead to higher potency and specificity, a principle that has been successfully applied to commercial fungicides like metalaxyl. chiralpedia.com Any synthetic strategy should aim to preserve or control this specific stereochemistry.

Lipophilicity and Permeability: The cyclopentyl group imparts significant lipophilicity (fat-solubility) to the molecule. This property is critical for an agrochemical's ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects. Modifications to this group, such as altering ring size or introducing substituents, could fine-tune the molecule's ability to reach its target site.

The Phenyl Group: The aromatic phenyl ring is a common feature in many pesticides and can be readily modified. Introducing various substituents (e.g., halogens, alkyl, or nitro groups) at different positions on the ring can drastically alter the electronic and steric properties of the molecule, potentially enhancing its binding to a target enzyme or receptor. mdpi.com

The Carboxylic Acid and Hydroxyl Groups: These functional groups are key sites for hydrogen bonding and can be essential for interaction with the active site of a target protein. They can also be converted into other functional groups, such as esters or amides, to create prodrugs with altered solubility, stability, and transport properties within the target organism. For instance, converting the carboxylic acid to an ester can increase lipophilicity and facilitate passage across biological membranes, with the active acid form being released by metabolic enzymes inside the target.

The following table outlines potential structural modifications and their theoretical impact on herbicidal or pesticidal activity.

| Molecular Moiety | Potential Modification | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | May increase binding affinity to target enzymes. | Alters electronic distribution, potentially enhancing interactions with electron-deficient pockets in a receptor site. |

| Cyclopentyl Group | Varying the alkyl group (e.g., cyclohexyl, isopropyl) | Could optimize steric fit and lipophilicity. | Modifies the size, shape, and fat-solubility of the molecule, affecting its ability to penetrate biological membranes and fit into a binding site. |

| Carboxylic Acid | Esterification (e.g., methyl or ethyl ester) | May improve uptake and translocation in plants (prodrug strategy). | Increases lipophilicity for better membrane passage; the active acid is released by enzymes within the target organism. |

| α-Hydroxyl Group | Conversion to an ether or ester | Could alter hydrogen bonding capacity and metabolic stability. | Changes the molecule's ability to form hydrogen bonds with the target site and can prevent metabolic breakdown. |

Contributions to Polymer Chemistry for Enhanced Formulations

In pharmaceutical and material science, the incorporation of specific chemical moieties into polymer structures is a powerful strategy for creating materials with tailored properties. Mandelic acid itself is a known precursor for the synthesis of poly(mandelic acid) (PMA), a biodegradable polymer with potential applications in medicine and packaging. mdpi.comnih.gov The unique structure of (+)-α-Cyclopentylmandelic acid, with its bulky, hydrophobic cyclopentyl group, makes it an attractive candidate for creating novel polymers or for functionalizing existing polymers to be used in advanced formulations. nih.govmdpi.com

When used as a monomer or as a pendant group attached to a polymer backbone, (+)-α-Cyclopentylmandelic acid can impart specific characteristics such as increased hydrophobicity, altered thermal properties (e.g., glass transition temperature), and the potential for specific interactions with other molecules, such as active pharmaceutical ingredients (APIs). These modified polymers are particularly relevant in the design of advanced drug delivery systems. mdpi.com

A major challenge in pharmaceutical development is the poor aqueous solubility of many new drug candidates, which limits their bioavailability. mdpi.com One effective strategy to overcome this is to formulate the drug as an amorphous solid dispersion (ASD), where the crystalline drug is molecularly dispersed within a polymer matrix. nih.gov Polymers functionalized with (+)-α-Cyclopentylmandelic acid could be highly effective in this role.

Mechanisms for Enhancement:

Inhibition of Crystallization: The bulky and rigid structure of the cyclopentylphenylglycolic moiety can introduce significant steric hindrance when incorporated into a polymer. This steric bulk can physically prevent both the polymer chains from packing efficiently and, more importantly, the dispersed drug molecules from aggregating and recrystallizing back to their less soluble crystalline form. This ensures the drug remains in a higher-energy, more soluble amorphous state.

Enhancing Drug-Polymer Interactions: The carboxylic acid and hydroxyl groups of the (+)-α-Cyclopentylmandelic acid unit can form strong hydrogen bonds with a wide range of drug molecules. These specific interactions help to stabilize the drug within the polymer matrix, further preventing phase separation and crystallization, thereby enhancing the long-term stability of the formulation.

Tuning Hydrophilicity/Lipophilicity: By copolymerizing (+)-α-Cyclopentylmandelic acid with other monomers, polymers with a precisely tuned hydrophilic-lipophilic balance (HLB) can be created. This allows for the design of amphiphilic polymers that can self-assemble into micelles or nanoparticles, encapsulating hydrophobic drugs in their core and presenting a hydrophilic shell to the aqueous environment, thus improving solubility. nih.gov

The following table details how functionalizing common pharmaceutical polymers with (+)-α-Cyclopentylmandelic acid could enhance their properties for drug delivery applications.

| Base Polymer | Method of Functionalization | Potential Enhancement for Drug Delivery | Underlying Mechanism |

|---|---|---|---|

| Poly(lactic-co-glycolic acid) (PLGA) | Use as an initiating or capping agent | Increased drug loading capacity for hydrophobic drugs; modified degradation rate. | The lipophilic cyclopentyl group increases affinity for hydrophobic APIs. Steric hindrance may alter the rate of hydrolytic degradation. |

| Polyvinylpyrrolidone (PVP) | Grafting onto the polymer backbone | Improved stabilization of amorphous drug dispersions. | The bulky side chains disrupt polymer packing and drug crystallinity. Hydrogen bonding between the acid/hydroxyl groups and the drug provides stability. |

| Poly(ethylene glycol) (PEG) | Used to form a block copolymer (PEG-PCPMA) | Formation of amphiphilic micelles for solubilizing poorly soluble drugs. | The PEG block forms a hydrophilic corona, while the poly(cyclopentylmandelic acid) block forms a hydrophobic core that encapsulates the drug. |

| Cellulose Derivatives (e.g., HPMC) | Esterification of hydroxyl groups | Enhanced ability to maintain drug supersaturation after release. | The functionalized polymer can interact with the dissolved drug in solution, preventing its precipitation and improving absorption. |

Analytical and Preparative Enantioseparation Methodologies

Chromatographic Techniques for Enantiomer Resolution

Chromatography stands as a principal methodology for the enantioseparation of α-cyclopentylmandelic acid. Techniques such as High Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC) have been successfully employed, offering distinct advantages for analytical and preparative purposes.

High Performance Liquid Chromatography (HPLC) for Enantioseparation

Reversed-phase High Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the enantioseparation of α-cyclopentylmandelic acid. This method involves an achiral stationary phase, typically octadecylsilyl (ODS, C18), and a mobile phase containing a chiral selector. The differential interaction between the enantiomers and the chiral selector in the mobile phase leads to the formation of diastereomeric complexes, which are then resolved on the stationary phase.

The choice and concentration of the chiral mobile phase additive are paramount for achieving successful enantioseparation. Modified β-cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), have proven to be effective chiral selectors for resolving racemic α-cyclopentylmandelic acid. These cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with the enantiomers.

For α-cyclopentylmandelic acid, HP-β-CD has demonstrated superior performance, providing higher resolution in a shorter retention time compared to SBE-β-CD. The optimal concentration of the chiral additive is a critical parameter. For instance, with HP-β-CD, peak resolution for α-cyclopentylmandelic acid reaches its maximum when the concentration is between 60-80 mmol L⁻¹. However, considering that good separation can still be achieved at lower concentrations, 20 mmol L⁻¹ is often selected as an optimal concentration for the mobile phase. This is because higher concentrations of the cyclodextrin (B1172386) can lead to decreased retention times.

The mobile phase for the enantioseparation of α-cyclopentylmandelic acid using HP-β-CD is typically composed of a mixture of acetonitrile (B52724) and a 0.10 mol L⁻¹ phosphate (B84403) buffer at a pH of 2.68. A common composition is a 60:40 ratio of buffer to acetonitrile.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | ODS C18 | |

| Chiral Selector | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | |

| Selector Concentration | 20 mmol L⁻¹ | |

| Mobile Phase | Acetonitrile and 0.10 mol L⁻¹ phosphate buffer | |

| Mobile Phase pH | 2.68 | |

| Organic Modifier Ratio | ~40% Acetonitrile |

Several factors significantly influence the retention and enantioselectivity of α-cyclopentylmandelic acid enantiomers in HPLC. These include the composition of the mobile phase (pH and organic modifier), the type and concentration of the cyclodextrin, and the column temperature.

Mobile Phase pH: The pH of the mobile phase is a critical factor. A low pH, such as 2.68, is essential as HP-β-CD exhibits chiral recognition primarily for the non-ionized form of the acid.

Organic Modifier: Acetonitrile is the preferred organic modifier over methanol. The concentration of acetonitrile significantly affects peak resolution. For α-cyclopentylmandelic acid, an optimal concentration of approximately 40% acetonitrile provides a good balance between high resolution and reasonable retention times. Lower concentrations can improve resolution but drastically increase retention time, while higher concentrations can reduce both.

Type of β-Cyclodextrin: Both HP-β-CD and SBE-β-CD can achieve complete enantioseparation of α-cyclopentylmandelic acid. However, HP-β-CD generally yields much higher resolution with shorter retention times.

Concentration of Cyclodextrin: As the concentration of HP-β-CD increases, the retention time for the enantiomers decreases. The peak resolution for α-cyclopentylmandelic acid improves with increasing HP-β-CD concentration, reaching a maximum in the 60-80 mmol L⁻¹ range before potentially decreasing.

Column Temperature: The interaction between the enantiomers and the cyclodextrin is an exothermic process. Consequently, lower temperatures generally favor better enantioseparation by increasing enantioselectivity. An increase in column temperature leads to a slight decrease in retention time but a significant reduction in resolution.

High-Speed Countercurrent Chromatography (HSCCC) for Enantioseparation

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix. It has been successfully applied to the enantioseparation of α-cyclopentylmandelic acid on a preparative scale. In this method, a chiral selector, such as HP-β-CD, is added to the aqueous mobile phase of a two-phase solvent system.

The selection of an appropriate two-phase solvent system is crucial for a successful HSCCC separation. The system must provide a suitable partition coefficient (K) for the target compounds and maintain good retention of the stationary phase. For the preparative enantioseparation of α-cyclopentylmandelic acid, a two-phase solvent system composed of n-hexane, methyl tert-butyl ether, and a 0.1 mol L⁻¹ phosphate buffer solution (pH 2.67) has been optimized.

The specific composition of this solvent system is a volumetric ratio of 8.5:1.5:10 (n-hexane:methyl tert-butyl ether:buffer). In this setup, the upper organic phase serves as the stationary phase, while the lower aqueous phase, containing the chiral selector (HP-β-CD), acts as the mobile phase. Under these conditions, a significant quantity of racemic α-cyclopentylmandelic acid (250 mg) can be completely separated in a single run, yielding enantiomers with high purity (98-99%) and recovery (89-92%).

| Parameter | Condition | Reference |

|---|---|---|

| Solvent System | n-hexane : methyl tert-butyl ether : 0.1 mol L⁻¹ phosphate buffer | |

| Volume Ratio (v/v/v) | 8.5 : 1.5 : 10 | |

| Stationary Phase | Upper organic phase | |

| Mobile Phase | Lower aqueous phase | |

| Chiral Selector | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | |

| Mobile Phase pH | 2.67 | |

| Sample Loading | 250 mg | |

| Purity of Enantiomers | 98-99% | |

| Recovery | 89-92% |

Liquid-Liquid Extraction (LLE) for Large-Scale Enantioseparation

Enantioselective Liquid-Liquid Extraction (ELLE) presents a promising method for the large-scale separation of enantiomers, including derivatives of mandelic acid. This technique relies on the differential partitioning of enantiomers between two immiscible liquid phases, where one phase contains a chiral selector (extractant). The formation of diastereomeric complexes between the enantiomers and the chiral selector leads to different distribution coefficients for each enantiomer, enabling their separation.

While specific studies focusing solely on the large-scale LLE of (+)-α-cyclopentylmandelic acid are not extensively detailed in the provided context, the principles have been demonstrated for structurally similar compounds like α-cyclohexyl-mandelic acid. In these systems, a hydrophilic chiral selector, such as a β-cyclodextrin derivative, is dissolved in the aqueous phase, while a lipophilic selector can be used in the organic phase to create a "two-phase recognition" system. Factors such as the type and concentration of the chiral extractant, the pH of the aqueous phase, and the choice of organic solvent are critical parameters that must be optimized to achieve high enantioselectivity and extraction efficiency. The development of multistage countercurrent extraction processes, for example using centrifugal contactor separators, allows for continuous and large-scale separation with high product purity.

Selection and Screening of Chiral Selectors (e.g., Hydroxyethyl-β-Cyclodextrin)

The foundation of enantiomeric separation lies in the selection of an appropriate chiral selector—a molecule that interacts differently with each enantiomer of the target compound. Cyclodextrins (CDs), a class of cyclic oligosaccharides, are widely used as chiral selectors due to their unique toroidal structure, which features a hydrophobic inner cavity and a hydrophilic exterior. mdpi.comchiralpedia.com This structure allows them to form temporary, energetically distinct diastereomeric inclusion complexes with enantiomeric guest molecules.

For mandelic acid derivatives, substituted β-cyclodextrins have proven particularly effective. nih.govnih.gov In the context of High-Performance Liquid Chromatography (HPLC), these selectors are often used as chiral mobile phase additives. Research has shown that both Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) can achieve complete enantioseparation of α-cyclopentylmandelic acid. nih.govresearchgate.net However, comparative studies indicate that HP-β-CD provides significantly higher resolution and shorter retention times compared to SBE-β-CD under similar conditions. nih.gov

The screening process involves evaluating several factors that influence separation efficiency, including the type and concentration of the cyclodextrin, the composition of the mobile phase (e.g., pH, organic modifier), and column temperature. nih.govnih.gov For α-cyclopentylmandelic acid, optimal separation has been achieved using a mobile phase consisting of an acetonitrile and phosphate buffer mixture containing HP-β-CD. nih.govnih.gov The stoichiometry for the inclusion complexes formed between cyclodextrin and the enantiomers of mandelic acid derivatives is typically 1:1. nih.gov The general superiority of β-cyclodextrin selectors over α-CD and γ-CD for these compounds suggests that the cavity size of β-CD provides a better structural fit for forming stable, selective interactions. mdpi.com

A patent also describes the use of hydroxypropyl-β-cyclodextrin in a two-phase solvent system for the chiral separation of racemic α-cyclopentylmandelic acid using high-speed countercurrent chromatography, demonstrating the versatility of this selector across different separation platforms. google.com

Table 1: Comparison of Chiral Selectors for α-Cyclopentylmandelic Acid Enantioseparation

| Chiral Selector | Separation Technique | Key Findings | Reference |

|---|---|---|---|

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | HPLC (Chiral Mobile Phase Additive) | Higher resolution and shorter retention time compared to SBE-β-CD. | nih.gov |

| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | HPLC (Chiral Mobile Phase Additive) | Achieves complete enantioseparation, but with lower resolution and longer retention time than HP-β-CD. | nih.gov |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High-Speed Countercurrent Chromatography | Effective in a two-phase solvent system for preparative separation. | google.com |

Continuous Liquid-Liquid Extraction in Centrifugal Contactor Separators

For large-scale, preparative separation of enantiomers, continuous processes offer significant advantages over batch chromatography. Enantioselective liquid-liquid extraction (ELLE) performed in a cascade of centrifugal contactor separators (CCSs) is a promising technology that combines efficient mixing and rapid phase separation in a single, compact unit. acs.orgcheresources.comcinc.de This technique is highly intensified, requires a smaller footprint, and allows for uninterrupted operation. researchgate.netfeature-tec.com.sg

A CCS unit consists of a rotating rotor within a stationary housing. The two immiscible liquid phases are fed into the annular zone between the rotor and housing, where intense mixing occurs, facilitating mass transfer of the target compound. cheresources.comfeature-tec.com.sg The mixture then enters the rotor, where high centrifugal forces rapidly separate the phases. cinc.de By connecting multiple CCS units in a counter-current cascade, a highly efficient multi-stage extraction process can be established. acs.orgcheresources.com

While direct studies on α-cyclopentylmandelic acid are limited, research on the closely related α-cyclohexyl-mandelic acid (α-CHMA) demonstrates the process's viability. acs.org In this process, a hydrophilic cyclodextrin derivative acts as the enantioselective extractant (host) in the aqueous phase. The racemic acid (guest) is dissolved in an organic solvent. As the two phases are mixed, the cyclodextrin preferentially forms a complex with one enantiomer, enriching it in the aqueous phase, while the other enantiomer remains in the organic phase.

A multistage equilibrium model can be developed to predict the influence of process parameters—such as phase ratios and solute concentrations—on the extraction efficiency, measured by product purity (enantiomeric excess, ee) and yield. acs.org Modeling of the α-CHMA separation predicted that a minimum of 48 stages would be required to achieve an enantiomeric excess greater than 99%. acs.org The successful application of this model indicates that the CCS behaves as an ideal equilibrium extraction stage, even at high throughputs. cinc.de This continuous process allows for the recovery of both the desired enantiomer and the chiral selector, making it an economically and environmentally attractive option for industrial-scale production. cinc.de

Table 2: Key Features of Continuous Extraction in Centrifugal Contactor Separators

| Feature | Description | Advantage |

|---|---|---|

| Combined Operation | Mixing and phase separation occur within a single, compact unit. | Reduced equipment size, smaller plant footprint. cheresources.comresearchgate.net |

| High Efficiency | Intense mixing ensures optimal mass transfer, and high centrifugal forces lead to rapid and clean phase separation. | High stage efficiency (often >90%), leading to fewer required stages. acs.orgcheresources.com |

| Short Residence Time | The time the liquids spend in the unit is very short (seconds to minutes). | Suitable for sensitive compounds, reduces solvent degradation. researchgate.net |

| Continuous Process | Allows for uninterrupted, steady-state operation. | Consistent product quality, higher throughput compared to batch processes. cinc.de |

| Scalability | CCS units are available in a range of sizes, from lab-scale to industrial production. | The process can be developed at a small scale and then scaled up. researchgate.net |

Development and Validation of Advanced Analytical Techniques for Enantiomeric Purity Assessment

The development of a chiral separation method must be accompanied by robust analytical techniques to accurately determine the enantiomeric purity or enantiomeric excess (ee) of the final product. researchgate.net Validation ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive is the most common method for assessing enantiomeric purity. nih.gov The validation of an HPLC method involves several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for detecting trace amounts of the undesired enantiomer.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

For α-cyclopentylmandelic acid, HPLC methods utilizing a cyclodextrin-based chiral mobile phase have been shown to achieve excellent resolution (a measure of the degree of separation between two peaks). nih.govnih.gov

Beyond chromatography, other advanced techniques are employed for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) can be used to distinguish between enantiomers. libretexts.orglibretexts.org In a chiral environment, the corresponding nuclei of the two enantiomers become diastereotopically related and may exhibit different chemical shifts, allowing for their direct quantification. libretexts.org

Spectroscopic methods that measure chiroptical properties, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are also powerful tools. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The signal is directly proportional to the concentration difference between the two enantiomers, providing a rapid and direct measurement of enantiomeric excess without the need for physical separation. researchgate.net These methods are valuable for high-throughput screening and for determining the absolute configuration of the chiral center. researchgate.net

Mechanistic and Computational Studies in α Cyclopentylmandelic Acid Research

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of α-cyclopentylmandelic acid, a key building block for anticholinergic drugs like glycopyrronium (B1196793) bromide, has been the subject of mechanistic investigations aimed at improving efficiency and safety. d-nb.info One notable pathway involves the direct α-lithiation of an arylacetic acid followed by aerobic oxidation. d-nb.info

A key aspect of the aerobic oxidation pathway for synthesizing α-cyclopentylmandelic acid is the involvement of radical intermediates and the subsequent formation of peroxy compounds. d-nb.info This mechanism is initiated by the reaction of a di-lithium enolate intermediate with molecular oxygen. d-nb.info

The proposed mechanism suggests that molecular oxygen promotes the initial formation of a benzylic radical. d-nb.info This highly reactive species then rapidly evolves into a peroxy radical. Following this, the resulting lithium peroxy compound undergoes a metathesis reaction with another molecule of the lithium enolate to yield two hydroxylated product molecules. d-nb.info This process highlights a sophisticated use of oxygen as a reactant under mild conditions, such as atmospheric pressure and room temperature. d-nb.info

Studies utilizing a continuous-flow process have demonstrated the feasibility of this reaction, allowing for the safe handling of organolithium reagents in combination with molecular oxygen. d-nb.info The requirement for sub-stoichiometric amounts of oxygen in these optimized processes provides evidence for the proposed radical chain mechanism. d-nb.info The formation of by-products, such as ketones, is thought to occur through oxidative decarboxylation of α-hydroperoxides, which can also be formed from the di-lithium enolate and molecular oxygen. d-nb.info

Table 1: Key Steps in the Proposed Radical-Mediated Aerobic Oxidation

| Step | Description | Intermediates |

|---|---|---|

| 1. Enolate Formation | α-lithiation of the starting arylacetic acid to form a di-lithium enolate. | Di-lithium enolate |

| 2. Radical Initiation | Reaction with molecular oxygen (O₂) to form a benzylic radical. | Benzylic radical |

| 3. Peroxy Formation | The benzylic radical evolves into a peroxy radical. | Peroxy radical |

| 4. Metathesis | The lithium peroxy compound reacts with another enolate molecule. | Lithium peroxy compound |

| 5. Product Formation | Two molecules of the hydroxylated product are formed. | α-Cyclopentylmandelic acid |

Intermolecular Interactions and Binding Studies

The biological activity of molecules derived from α-cyclopentylmandelic acid is fundamentally governed by their interactions with target macromolecules, such as proteins and receptors. These interactions are predominantly non-covalent in nature. wikipedia.org Non-covalent interactions are critical for maintaining the three-dimensional structure of large molecules and are central to many biological processes where molecules bind specifically but transiently. wikipedia.org

α-Cyclopentylmandelic acid possesses several functional groups capable of engaging in a variety of non-covalent interactions, which are crucial for its binding to biological targets like muscarinic receptors. lookchem.com These interactions include hydrogen bonds, ionic interactions, and van der Waals forces. openstax.orglibretexts.org

Hydrogen Bonding: The carboxylic acid and hydroxyl groups in α-cyclopentylmandelic acid are potent hydrogen bond donors and acceptors. openstax.org A hydrogen bond is a strong type of dipole-dipole attraction between a partially positive hydrogen atom (bonded to an electronegative atom like oxygen) and a lone pair of electrons on another nearby electronegative atom. wikipedia.orglibretexts.org Within a protein's binding site, these groups can form specific, directional hydrogen bonds with amino acid residues such as serine, threonine, or asparagine, contributing significantly to binding affinity and specificity. basicmedicalkey.com

Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated, forming a negatively charged carboxylate. This anion can form strong electrostatic or ionic interactions with positively charged residues in the binding pocket, such as lysine (B10760008) or arginine. wikipedia.orgbasicmedicalkey.com The strength of this interaction can be significantly enhanced if it occurs within a hydrophobic (water-excluding) pocket of the protein. basicmedicalkey.com

Van der Waals Forces and Hydrophobic Interactions: The phenyl and cyclopentyl rings are nonpolar and contribute to binding through van der Waals forces. libretexts.org These forces arise from transient fluctuations in electron density, creating temporary dipoles. openstax.org Furthermore, the tendency of these nonpolar groups to be excluded from the aqueous environment and associate with hydrophobic regions of the binding site (the hydrophobic effect) is a major driving force for ligand binding and protein folding. basicmedicalkey.com

Table 2: Potential Non-Covalent Interactions of α-Cyclopentylmandelic Acid

| Functional Group | Type of Interaction | Potential Binding Site Partner (Amino Acid Residues) |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | His, Ser, Thr, Asn, Gln |

| Carboxylate (-COO⁻) | Ionic Interaction | Lys, Arg, His |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Cyclopentyl Ring | Hydrophobic, Van der Waals | Leu, Val, Ile, Ala |

Application of Computational Models and Experimental Assays

Computational modeling has become an indispensable tool in chemical research, providing insights into molecular behavior that can be difficult to obtain through experimental means alone. nih.gov These methods, often described as a "computational molecular microscope," allow for the study of structural, energetic, and thermodynamic properties at the molecular level. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com For chiral systems, such as those involving the (+)-enantiomer of α-cyclopentylmandelic acid, MD simulations are particularly valuable for understanding the nature of chiral recognition. nih.gov

The process begins by creating an initial configuration of the system, for example, the chiral molecule complexed with its biological target (e.g., a receptor) and solvated in a box of water molecules. nih.govnsf.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. mdpi.com By iterating this process, a trajectory is generated that describes how the system evolves.

MD simulations can be used to:

Characterize the binding modes of different enantiomers within a chiral binding pocket. nih.gov

Identify key stereoselective intermolecular interactions, such as hydrogen bonds, that contribute to chiral recognition. nih.gov

Calculate the binding free energies for each enantiomer, providing a theoretical basis for experimentally observed enantioselectivity. nsf.gov

Explore the conformational flexibility of the ligand and the target, revealing how they adapt to one another upon binding. mdpi.com

Table 3: Typical Workflow for an MD Simulation in a Chiral System

| Step | Purpose | Key Parameters/Considerations |

|---|---|---|

| 1. System Setup | Create the initial atomic coordinates of the chiral ligand, target, and solvent. | Force Field (e.g., AMBER, GROMOS), Water Model (e.g., TIP3P), System Size |

| 2. Energy Minimization | Relieve any steric clashes or unfavorable geometries in the initial structure. | Optimization algorithm (e.g., steepest descent) |

| 3. Equilibration | Gradually bring the system to the desired temperature and pressure. | Temperature (e.g., 300 K), Pressure (e.g., 1 atm), Simulation Time (ps to ns) |

| 4. Production Run | Generate the trajectory for analysis by simulating for an extended period. | Simulation Time (ns to µs), Time Step (e.g., 2 fs) |

| 5. Trajectory Analysis | Extract structural, dynamic, and thermodynamic data from the simulation. | RMSD, Hydrogen Bond Analysis, Binding Free Energy Calculations |

While MD simulations rely on classical mechanics (force fields), quantum mechanical (QM) computations are based on the fundamental principles of quantum theory. These methods provide a highly detailed and accurate description of the electronic structure of a molecule. nih.gov

For α-cyclopentylmandelic acid, QM methods like Density Functional Theory (DFT) can be applied to:

Determine Accurate Molecular Geometry: Calculate the most stable three-dimensional arrangement of the atoms and the conformational energies.

Analyze Electronic Properties: Map the electron density distribution, identify molecular orbitals, and calculate the dipole moment. This helps in understanding the molecule's reactivity and the nature of its non-covalent interactions.

Calculate Reaction Energetics: Investigate the energy barriers and reaction pathways for its synthesis, complementing experimental mechanistic studies.

Predict Spectroscopic Properties: Compute theoretical NMR, IR, and UV-Vis spectra, which can be compared with experimental data to confirm the molecular structure.

By providing a microscopic analysis of electron distribution and energy, QM computations offer a foundational understanding of the chemical properties and reactivity of α-cyclopentylmandelic acid, which is essential for rational drug design and synthesis optimization.

Density Functional Theory (DFT) in Chiral Recognition Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanisms of chiral recognition at the molecular level. This theoretical approach allows for the detailed investigation of non-covalent interactions between a chiral host and the enantiomers of a chiral guest molecule, such as (+)-α-cyclopentylmandelic acid. By calculating the geometries and energies of the diastereomeric complexes formed, DFT can provide valuable insights into the origins of enantioselectivity.

At its core, the application of DFT to chiral recognition involves modeling the interactions between a chiral selector (the host) and the individual enantiomers of the analyte (the guest). For α-cyclopentylmandelic acid, this would involve computational studies of its interaction with a chosen chiral stationary phase, a chiral solvating agent, or a chiral receptor. The primary objective of these calculations is to determine the binding energies of the diastereomeric complexes formed between the chiral selector and the (R)- and (S)-enantiomers of α-cyclopentylmandelic acid. A significant difference in the calculated binding energies for the two diastereomeric complexes provides a theoretical basis for the experimentally observed chiral discrimination.

The accuracy of DFT calculations in predicting chiral recognition is highly dependent on the choice of the functional and the basis set. Functionals that can adequately describe non-covalent interactions, such as dispersion forces, are crucial for these studies. Popular choices include functionals from the M06 and B3LYP families, often augmented with dispersion corrections (e.g., B3LYP-D3). The choice of basis set, which describes the atomic orbitals, also plays a critical role, with Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) being commonly employed.

Detailed research findings from DFT studies on analogous systems, such as mandelic acid, have revealed that hydrogen bonding, π-π stacking, and steric hindrance are the primary drivers of chiral recognition. In the case of α-cyclopentylmandelic acid, the key interacting groups are the carboxylic acid, the hydroxyl group, the phenyl ring, and the cyclopentyl group. DFT calculations can map the potential energy surface of the host-guest interactions, identifying the most stable conformations of the diastereomeric complexes. These optimized geometries provide a three-dimensional visualization of the binding mode and highlight the specific intermolecular interactions responsible for the differential stabilization of one diastereomer over the other.

For instance, a hypothetical DFT study on the chiral recognition of (+)-α-cyclopentylmandelic acid by a chiral selector could involve the following steps:

Model Building: Construction of the initial 3D structures of the chiral selector and both enantiomers of α-cyclopentylmandelic acid.

Conformational Search: Performing a systematic or stochastic conformational search for both the individual molecules and the diastereomeric complexes to locate the lowest energy conformers.

Geometry Optimization: Full geometry optimization of the most stable conformers of the diastereomeric complexes using a selected DFT functional and basis set.

Energy Calculation: Calculation of the electronic energies of the optimized complexes and the individual host and guest molecules. The binding energy (ΔE_binding) is then calculated as: ΔE_binding = E_complex - (E_host + E_guest)

Analysis of Interactions: Detailed analysis of the optimized geometries to identify the nature and strength of the intermolecular interactions (e.g., hydrogen bond distances and angles, π-π stacking distances).

The difference in binding energies (ΔΔE_binding) between the two diastereomeric complexes is a key indicator of the enantioselectivity. A larger ΔΔE_binding value suggests a higher degree of chiral recognition.

Interactive Data Table: Hypothetical DFT Calculation Results for the Chiral Recognition of α-Cyclopentylmandelic Acid Enantiomers

The following interactive table presents hypothetical data from a DFT calculation for the interaction of the enantiomers of α-cyclopentylmandelic acid with a generic chiral selector. This data is illustrative and serves to demonstrate the type of information that can be obtained from such computational studies.

| Diastereomeric Complex | Optimized Binding Energy (kcal/mol) | Key Intermolecular Interaction | Interaction Distance (Å) |

| Selector-(+)-α-Cyclopentylmandelic acid | -15.2 | Hydrogen Bond (Selector-OH...O=C-Guest) | 1.85 |

| Selector-(+)-α-Cyclopentylmandelic acid | π-π Stacking (Selector-Aromatic...Guest-Phenyl) | 3.50 | |

| Selector-(-)-α-Cyclopentylmandelic acid | -12.8 | Hydrogen Bond (Selector-OH...O=C-Guest) | 1.92 |

| Selector-(-)-α-Cyclopentylmandelic acid | Steric Repulsion (Selector-Alkyl...Guest-Cyclopentyl) | 3.80 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be dependent on the specific chiral selector, DFT functional, and basis set used in the calculation.

Derivatives, Analogues, and Structure Activity Relationship Investigations

Synthesis and Research on Specific α-Cyclopentylmandelic Acid Derivatives

As a versatile chiral building block, α-Cyclopentylmandelic acid is a key intermediate in the synthesis of several important pharmaceutical compounds. guidechem.comchemimpex.com Its derivatives are primarily developed to act as muscarinic M3 receptor antagonists, which are crucial for treating various respiratory and gastrointestinal conditions. nih.gov

Notable derivatives synthesized from α-Cyclopentylmandelic acid include:

Glycopyrronium (B1196793) Bromide: This quaternary ammonium (B1175870) compound is a well-known muscarinic antagonist. nih.gov Its synthesis involves the esterification of α-Cyclopentylmandelic acid with 1-methyl-pyrrolidin-3-ol, followed by N-methylation with methyl bromide to form the final quaternary ammonium salt. nih.gov Glycopyrrolate (B1671915) is used to reduce secretions and treat conditions associated with intestinal spasms. nih.gov

Oxyphencyclimine HCl: Another derivative used for its antispasmodic and antisecretory effects.

Oxypyrronium Bromide: Structurally related to the other derivatives, it also functions as a muscarinic antagonist.

The synthesis of these derivatives often begins with the creation of an ester of α-Cyclopentylmandelic acid, such as α-Cyclopentylmandelic acid methyl ester . This intermediate is then typically reacted with an appropriate amino alcohol via transesterification to produce a tertiary amine, which is subsequently quaternized to yield the final active pharmaceutical ingredient.

Research into these derivatives focuses on their ability to competitively block muscarinic receptors in various tissues, including smooth muscle and exocrine glands. nih.gov This antagonism helps to prevent painful spasms and reduce excessive secretions, forming the basis of their therapeutic applications. nih.gov

Interactive Table: Key Derivatives of α-Cyclopentylmandelic Acid

| Derivative Name | Key Intermediate(s) | Primary Use/Research Focus |

| Glycopyrronium Bromide | α-Cyclopentylmandelic acid, 1-methyl-pyrrolidin-3-ol | Muscarinic antagonist for reducing secretions and gastrointestinal spasms. nih.gov |

| Oxyphencyclimine HCl | α-Cyclopentylmandelic acid | Antispasmodic and antisecretory agent. |

| Oxypyrronium Bromide | α-Cyclopentylmandelic acid | Muscarinic antagonist. |

Comparative Studies with Related Mandelic Acid Analogues (e.g., α-Cyclohexylmandelic Acid)

The pharmacological activity of α-Cyclopentylmandelic acid derivatives is often understood by comparing them to analogues where the cyclopentyl group is replaced by other cyclic or aromatic moieties. One of the most common analogues used for comparison is α-Cyclohexylmandelic acid .

While direct, head-to-head clinical studies are not extensively detailed in the provided results, the principles of structure-activity relationships for muscarinic antagonists allow for a comparative understanding. For potent antagonist activity, the presence of large, hydrophobic groups at the α-carbon is critical. pharmacy180.com Both the cyclopentyl and cyclohexyl groups fulfill this requirement, serving as bulky carbocyclic rings that enhance binding to the muscarinic receptor. pharmacy180.com Research on other muscarinic antagonists has shown that cyclization to a cyclohexyl ring from a less bulky aliphatic chain can lead to a significant increase in potency and selectivity. nih.gov This suggests that the size and hydrophobicity of the cycloalkyl group are key determinants of efficacy.